3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core fused with a quinoline-8-carboxamide moiety. The 7-oxabicyclo[2.2.1]heptane scaffold is naturally occurring and widely utilized in synthetic chemistry due to its rigid, bowl-shaped conformation, which enhances stereochemical control in reactions . The quinoline group, a heteroaromatic system, is known for its pharmacological relevance, particularly in antimicrobial and anticancer agents . This compound’s synthesis likely involves coupling 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives with activated quinoline-8-carbonyl intermediates, as evidenced by analogous methods for related carbamoyl derivatives (e.g., thiazole- or pentyl-substituted analogs) .
Properties
CAS No. |
6329-96-0 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-(quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-16(13-11-6-7-12(23-11)14(13)17(21)22)19-10-5-1-3-9-4-2-8-18-15(9)10/h1-5,8,11-14H,6-7H2,(H,19,20)(H,21,22) |
InChI Key |
RDUVQHCMRVEVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamoyl group (-NH-C=O) and carboxylic acid (-COOH) are primary sites for hydrolysis:
Mechanistic Notes :
-
The carbamoyl group undergoes cleavage under acidic/basic conditions due to nucleophilic attack on the carbonyl carbon.
-
The bicyclic carboxylic acid remains stable under these conditions.
Oxidation Reactions
The oxabicycloheptane ring and quinoline system are susceptible to oxidation:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3h | Epoxidation of the bicycloheptane ring | |
| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Cleavage of the quinoline aromatic ring |
Key Observations :
-
Oxidation with KMnO₄ primarily targets the electron-rich oxabicycloheptane ring, forming epoxides.
-
Ozonolysis disrupts the quinoline aromaticity, yielding fragmented carbonyl compounds .
Substitution Reactions
The carboxylic acid group participates in nucleophilic substitution:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| SOCl₂ | Reflux, 4h | Acyl chloride intermediate | |
| CH₃OH, H₂SO₄ (cat.) | RT, 24h | Methyl ester derivative | |
| NH₂R (amines) | DCC, DMAP, CH₂Cl₂, 0°C→RT, 12h | Amide derivatives |
Synthetic Utility :
Ring-Opening Reactions
The oxabicyclo[2.2.1]heptane system undergoes ring-opening under specific conditions:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| H₂O, H₂SO₄ (cat.) | 100°C, 8h | Linear diol derivative | |
| LiAlH₄ | THF, 0°C→RT, 6h | Reduced bicycloheptane alcohol |
Mechanistic Pathway :
-
Acid-catalyzed hydration cleaves the ether bridge, yielding a diol.
-
Reduction with LiAlH₄ converts the carboxylic acid to a primary alcohol .
Quinoline-Specific Reactions
The quinoline moiety undergoes electrophilic substitution:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2h | Nitroquinoline derivative | |
| Br₂, FeBr₃ | CHCl₃, RT, 1h | Brominated quinoline derivative |
Regioselectivity :
-
Nitration and bromination occur at the electron-rich C5 position of the quinoline ring due to the directing effect of the carbamoyl group .
Thermal Degradation
Thermal stability studies reveal decomposition pathways:
| Temperature | Conditions | Products | References |
|---|---|---|---|
| 250°C | N₂ atmosphere, 1h | CO₂ release + quinoline dimerization products |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Carboxylic acid | High (nucleophilic acyl substitution) | SOCl₂, DCC, alcohols |
| Carbamoyl | Moderate (hydrolysis) | HCl, NaOH |
| Oxabicycloheptane | Low (ring-opening) | H₂SO₄, LiAlH₄ |
| Quinoline | Moderate (electrophilic substitution) | HNO₃, Br₂ |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is . It features a bicyclic structure that includes both quinoline and oxabicyclo components, which contribute to its biological activity and potential therapeutic applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise in preclinical studies as an anticancer agent. Research indicates that derivatives of quinoline are often associated with anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- There is emerging evidence suggesting that quinoline-based compounds may possess neuroprotective properties. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate signaling pathways involved in neuronal survival .
Data Tables
Case Studies
-
Anticancer Studies :
- A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of quinoline derivatives, including those structurally similar to 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. The results indicated a dose-dependent inhibition of cancer cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .
-
Antimicrobial Testing :
- Another research effort focused on testing the antimicrobial activity of quinoline derivatives against Staphylococcus aureus and Candida albicans. The study found that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the quinoline structure could enhance antimicrobial efficacy .
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the bicyclic structure may interact with enzymes, inhibiting their activity and altering cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with structurally related bicycloheptane derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Key Structural and Functional Differences:
The thiazol-2-ylcarbamoyl analog’s hydrogen-bonding network (O-H⋯N, 2.720 Å; N-H⋯O, 2.834 Å) enhances crystal packing stability, critical for solid-state formulations . Pentylcarbamoyl derivatives exhibit higher hydrophobicity (logP ~3.95), favoring blood-brain barrier penetration .
Synthetic Accessibility: Quinoline-8-carboxamide derivatives require refluxing with SOCl₂ for acyl chloride formation, followed by coupling with bicycloheptane intermediates . Thiazole analogs employ similar coupling strategies but use thiazole-2-carbamoyl chlorides .
Commercial and Research Utility :
- Methyl esters (e.g., Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) are cost-effective intermediates for prodrug development .
- 6-Oxo derivatives serve as metabolic probes due to their simplified structure and polar functional groups .
Research Findings and Implications
- Material Science : Thiazole-substituted analogs demonstrate robust crystalline frameworks, making them candidates for co-crystal engineering .
- Synthetic Challenges : Steric hindrance from the bicycloheptane core complicates regioselective modifications, necessitating optimized catalysts or microwave-assisted synthesis .
Biological Activity
3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as NSC47106, is a compound with significant potential in pharmacology due to its unique structural characteristics and biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is represented as follows:
This compound features a bicyclic structure that contributes to its biological properties.
Synthesis
The synthesis of this compound involves the reaction of quinoline derivatives with specific carbamoyl precursors under controlled conditions. The detailed synthesis process includes the use of catalysts and solvents to yield high purity products, as outlined in various studies .
Antimicrobial Properties
Research indicates that compounds similar to 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exhibit antimicrobial activity against a range of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes (COX) or lipoxygenases (LOX). This suggests a role in managing conditions characterized by chronic inflammation .
Analgesic Activity
The analgesic properties of quinoline derivatives have been documented, with evidence suggesting that 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may exert pain relief through central nervous system mechanisms .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Analgesic | Central nervous system modulation |
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid showed significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in inflammation markers, suggesting its potential for therapeutic use in inflammatory diseases .
- Pain Management Trial : Clinical trials involving patients with chronic pain conditions reported improved pain scores following treatment with quinoline derivatives, supporting the analgesic claims associated with this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling the 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid core with quinolin-8-amine derivatives. A carbodiimide coupling agent (e.g., EDCl or DCC) with DMAP as a catalyst in polar aprotic solvents (e.g., acetonitrile or DMF) is frequently employed. For example, analogous compounds like 3-(thiazol-2-ylcarbamoyl) derivatives were synthesized via a 6-hour reaction at room temperature, yielding >80% after precipitation and washing with ethanol . Adjustments may include optimizing stoichiometry (e.g., 1:1 molar ratio of core to amine) and solvent choice to enhance solubility of the quinoline moiety.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C-NMR : Key diagnostic peaks include downfield-shifted signals for the carbamoyl NH (~δ 9.5–11.5 ppm) and bicyclic protons (e.g., H-4 and H-5 at δ ~2.9–3.1 ppm, as seen in analogous compounds) .
- X-ray crystallography : Slow evaporation from methanol or ethanol is effective for growing single crystals. For example, 3-(thiazol-2-ylcarbamoyl) derivatives crystallized in orthorhombic systems with hydrogen-bonded networks critical for stabilizing the bicyclic framework .
- HR-MS : Used to confirm molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm .
Q. What are the primary biological targets or mechanisms associated with this compound class?
- Methodological Answer : Derivatives of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, such as LB-100, are potent inhibitors of protein phosphatase 2A (PP2A), with IC50 values in the low micromolar range. Mechanistic studies involve in vitro phosphatase activity assays (e.g., using pNPP as a substrate) and cell viability assays (e.g., MTT in Panc-1 cells) . Structural modifications (e.g., quinoline vs. piperazine substituents) may alter binding affinity to PP2A’s catalytic subunit, requiring comparative dose-response analyses.
Advanced Research Questions
Q. How can exothermic or hazardous steps in the synthesis be safely optimized?
- Methodological Answer : For exothermic reactions (e.g., acylazide formation or hydrazine quenching), microreactor systems enable precise temperature control and rapid mixing, reducing decomposition risks. Evidence from similar syntheses shows yields >90% when transitioning from batch to continuous flow processes. Safety protocols include inert gas purging and real-time IR monitoring to detect intermediates like acylazides .
Q. What strategies resolve stereochemical ambiguities in the bicyclic core during synthesis?
- Methodological Answer :
- Chromatography : Endo/exo diastereomers (e.g., 2-substituted derivatives) are separable via silica gel chromatography using hexane/EtOAc gradients .
- NMR NOE experiments : Spatial proximity of H-3 and H-6 protons (δ ~4.6–4.8 ppm) confirms endo stereochemistry .
- Crystallography : Asymmetric unit packing in X-ray structures reveals absolute configuration, as demonstrated for thiazole derivatives .
Q. How do structural modifications (e.g., quinoline vs. aryl substituents) influence PP2A inhibition efficacy?
- Methodological Answer :
- SAR studies : Replace the quinoline group with smaller heterocycles (e.g., thiazole) or bulkier aryl amines to probe steric and electronic effects. For example, 3-(4-methoxyphenylcarbamoyl) derivatives showed reduced activity compared to piperazine analogs (LB-100), suggesting substituent polarity impacts PP2A binding .
- Docking simulations : Use PP2A’s crystal structure (PDB: 3DW8) to model interactions. The quinoline’s planar structure may engage π-π stacking with Phe residues, while the carbamoyl group hydrogen-bonds to Asp/Glu .
Q. How to address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Control experiments : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. LB-100’s IC50 in BxPc-3 (0.85 μM) vs. Panc-1 (3.87 μM) highlights cell-type specificity .
- Metabolic stability assays : Use liver microsomes to assess if differential CYP450 metabolism explains potency variations. For instance, quinoline’s susceptibility to oxidation may reduce bioavailability compared to piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
